Cas no 2172557-95-6 (9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro3.5nonane)

9-(Pyrimidin-5-yl)-2,5-dioxa-8-azaspiro[3.5]nonane is a spirocyclic compound featuring a pyrimidine moiety fused with a 2,5-dioxa-8-azaspiro[3.5]nonane scaffold. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The pyrimidine ring enhances binding affinity in biologically active molecules, while the spirocyclic framework contributes to conformational rigidity, improving selectivity and metabolic stability. Its heteroatom-rich design facilitates diverse functionalization, enabling applications in drug discovery, particularly for kinase inhibitors and CNS-targeting agents. The compound's balanced lipophilicity and solubility profile further support its utility in medicinal chemistry optimization.
9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro3.5nonane structure
2172557-95-6 structure
Product name:9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro3.5nonane
CAS No:2172557-95-6
MF:C10H13N3O2
Molecular Weight:207.229121923447
CID:6395159
PubChem ID:165587462

9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro3.5nonane 化学的及び物理的性質

名前と識別子

    • 9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro3.5nonane
    • 2172557-95-6
    • EN300-1641395
    • 9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro[3.5]nonane
    • インチ: 1S/C10H13N3O2/c1-2-15-10(5-14-6-10)9(13-1)8-3-11-7-12-4-8/h3-4,7,9,13H,1-2,5-6H2
    • InChIKey: LYFJCPUXNGTQHQ-UHFFFAOYSA-N
    • SMILES: O1CCNC(C2=CN=CN=C2)C21COC2

計算された属性

  • 精确分子量: 207.100776666g/mol
  • 同位素质量: 207.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 227
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.3
  • トポロジー分子極性表面積: 56.3Ų

9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro3.5nonane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1641395-10.0g
9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro[3.5]nonane
2172557-95-6
10g
$3992.0 2023-06-04
Enamine
EN300-1641395-2.5g
9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro[3.5]nonane
2172557-95-6
2.5g
$1819.0 2023-06-04
Enamine
EN300-1641395-1000mg
9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro[3.5]nonane
2172557-95-6
1000mg
$928.0 2023-09-22
Enamine
EN300-1641395-250mg
9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro[3.5]nonane
2172557-95-6
250mg
$855.0 2023-09-22
Enamine
EN300-1641395-5000mg
9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro[3.5]nonane
2172557-95-6
5000mg
$2692.0 2023-09-22
Enamine
EN300-1641395-5.0g
9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro[3.5]nonane
2172557-95-6
5g
$2692.0 2023-06-04
Enamine
EN300-1641395-0.05g
9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro[3.5]nonane
2172557-95-6
0.05g
$780.0 2023-06-04
Enamine
EN300-1641395-0.5g
9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro[3.5]nonane
2172557-95-6
0.5g
$891.0 2023-06-04
Enamine
EN300-1641395-0.1g
9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro[3.5]nonane
2172557-95-6
0.1g
$817.0 2023-06-04
Enamine
EN300-1641395-2500mg
9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro[3.5]nonane
2172557-95-6
2500mg
$1819.0 2023-09-22

9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro3.5nonane 関連文献

9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro3.5nonaneに関する追加情報

9-(Pyrimidin-5-yl)-2,5-dioxa-8-azaspiro[3.5]nonane (CAS No: 2172557-95-6)

9-(Pyrimidin-5-yl)-2,5-dioxa-8-azaspiro[3.5]nonane, also known by its CAS registry number 2172557-95-6, is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the spirocyclic class of molecules, characterized by the presence of two rings joined at a single atom. The spiro structure in this molecule is further modified by the presence of oxygen atoms at positions 2 and 5, as well as an amino group at position 8, making it a unique member of the spiro[3.5]nonane family.

The pyrimidine ring system, which is attached at position 9 of the spirocyclic core, adds significant functional diversity to this compound. Pyrimidine derivatives are well-known for their biological activity, particularly in the context of nucleic acid synthesis and enzyme inhibition. Recent studies have highlighted the potential of 9-(Pyrimidin-5-yl)-2,5-dioxa-8-azaspiro[3.5]nonane as a promising candidate in anticancer drug development due to its ability to modulate key cellular pathways involved in tumor growth and metastasis.

From a synthetic perspective, the construction of this compound involves a multi-step process that typically begins with the preparation of the spirocyclic core. The introduction of the pyrimidine moiety is achieved through a variety of coupling reactions, including Suzuki-Miyaura cross-coupling or Stille coupling, depending on the specific substituents desired. The optimization of these reactions has been a focus of recent research efforts, with particular emphasis on improving yield and selectivity.

In terms of biological activity, 9-(Pyrimidin-5-yl)-2,5-dioxa-8-azaspiro[3.5]nonane has demonstrated potent inhibitory effects against several kinases implicated in cancer progression. For instance, studies have shown that this compound can effectively inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Additionally, it has been found to exhibit selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells, making it an attractive candidate for further preclinical development.

The structural versatility of this compound also lends itself to further functionalization. Researchers have explored the substitution patterns on both the pyrimidine ring and the spirocyclic core to optimize pharmacokinetic properties such as solubility and bioavailability. These modifications have led to derivatives with improved drug-like qualities, enhancing their potential for therapeutic applications.

In conclusion, 9-(Pyrimidin-5-yl)-2,5-dioxa-8-azaspiro[3.5]nonane (CAS No: 2172557-95_6) represents a compelling example of how structural complexity can be harnessed to design molecules with significant therapeutic potential. With ongoing research focusing on its mechanism of action, optimization strategies, and clinical applications, this compound stands at the forefront of innovative drug discovery efforts.

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